molecular formula C9H16N4O B13320243 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide

2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide

Cat. No.: B13320243
M. Wt: 196.25 g/mol
InChI Key: IEZYHUXNVWGCDS-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of an amino group, a methyl group, and an isopropylacetamide moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the pyrazole intermediate.

    Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the amino-substituted pyrazole with isopropylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore for the development of novel therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

    Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)propanoic acid
  • 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N,N-dimethylacetamide

Uniqueness

2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide is unique due to the presence of the isopropylacetamide moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature enhances its potential as a versatile scaffold for drug development and materials science applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C9H16N4O/c1-6(2)11-9(14)5-13-7(3)4-8(10)12-13/h4,6H,5H2,1-3H3,(H2,10,12)(H,11,14)

InChI Key

IEZYHUXNVWGCDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC(C)C)N

Origin of Product

United States

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